molecular formula C21H25N3O4 B2730861 6-Cyclopropyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2320465-03-8

6-Cyclopropyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2730861
CAS No.: 2320465-03-8
M. Wt: 383.448
InChI Key: LOGYDQHLGUIYJG-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethoxybenzoyl group, and a piperidinyl-pyridazinone core.

Preparation Methods

The synthesis of 6-Cyclopropyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the piperidinyl-pyridazinone core and the subsequent attachment of the cyclopropyl and dimethoxybenzoyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.

Chemical Reactions Analysis

6-Cyclopropyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have biological activity that can be explored for potential therapeutic applications.

    Medicine: Its unique structure could make it a candidate for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

6-Cyclopropyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substituents attached to the core structure.

    Other pyridazinone derivatives: These compounds share the pyridazinone core but have different functional groups attached.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.

Properties

IUPAC Name

6-cyclopropyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-16-5-6-17(19(13-16)28-2)21(26)23-11-9-15(10-12-23)24-20(25)8-7-18(22-24)14-3-4-14/h5-8,13-15H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGYDQHLGUIYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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